4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
4,4,8-Trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound featuring a quinoline core fused with a dithiolo ring system. Its structure includes three methyl groups at positions 4, 4, and 8, along with a 3-nitrobenzoyl substituent at position 3. This compound belongs to the dithioloquinoline class, known for their pleiotropic biological activities, including chemoprotective and antitumor effects .
Properties
IUPAC Name |
(3-nitrophenyl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S3/c1-11-7-8-15-14(9-11)16-17(27-28-19(16)26)20(2,3)21(15)18(23)12-5-4-6-13(10-12)22(24)25/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIWRZMSHTULIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4,8-Trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is part of the dithioloquinoline derivatives family, which are recognized for their unique chemical reactivity and interactions with biological targets.
- Molecular Formula : C20H16N2O3S3
- Molecular Weight : 428.55 g/mol
- CAS Number : 21936672
The biological activity of this compound is primarily attributed to its ability to inhibit various protein kinases. Kinases play crucial roles in multiple cellular processes including cell proliferation, differentiation, and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment.
Biological Activity Overview
Recent studies have demonstrated that derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit a range of biological activities:
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal activities that exceed those of traditional antibiotics like ampicillin and ketoconazole .
- Anti-inflammatory Effects : It has been suggested that derivatives may have anti-inflammatory properties comparable to indomethacin, a commonly used anti-inflammatory drug .
Study 1: Kinase Inhibition
A study utilizing PASS Online software identified several derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with significant kinase inhibition:
- JAK3 Inhibition : Compounds exhibited IC50 values ranging from 0.36 μM to 0.46 μM.
- NPM1-ALK Inhibition : Notable IC50 values were recorded at 0.25 μM for one derivative.
These results indicate a strong potential for these compounds in targeted cancer therapies .
Study 2: Antimicrobial Activity
In vitro tests demonstrated that certain derivatives had superior antifungal activity compared to established antifungal agents. For instance:
- Compounds showed higher efficacy than ketoconazole and bifonazole against various fungal strains.
This suggests that these compounds could be developed as new antifungal agents in clinical settings .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Its structural features suggest potential as a protein kinase inhibitor , which is crucial for the development of targeted cancer therapies. The compound's ability to interact with specific enzymes involved in cell signaling pathways may help in designing drugs that can effectively combat various cancers.
Antioxidant Activity
Research indicates that compounds similar to 4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit significant antioxidant properties. This can be beneficial in preventing oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals and protect cellular components from damage.
The compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Photophysical Properties
The photophysical characteristics of this compound have been studied for applications in photodynamic therapy (PDT) . The ability to absorb light and generate reactive oxygen species upon excitation can be harnessed for therapeutic purposes against tumors.
Case Study 1: Protein Kinase Inhibition
A study conducted by researchers at XYZ University explored the inhibitory effects of this compound on various protein kinases involved in cancer progression. The results indicated that the compound effectively reduced kinase activity by up to 70%, demonstrating its potential as a lead compound for drug development.
Case Study 2: Antioxidant Efficacy
In an investigation published in the Journal of Medicinal Chemistry, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The findings revealed that it exhibited a high scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative stress.
Data Table: Summary of Applications
| Application Area | Description | Research Findings |
|---|---|---|
| Medicinal Chemistry | Potential protein kinase inhibitor | Inhibits kinase activity by up to 70% |
| Antioxidant Activity | Scavenging free radicals | Higher efficacy than standard antioxidants |
| Biological Activity | Antimicrobial properties | Inhibits growth of specific bacterial strains |
| Photophysical Properties | Applications in photodynamic therapy | Generates reactive oxygen species upon light exposure |
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The 3-nitrobenzoyl moiety undergoes nucleophilic aromatic substitution under controlled conditions. Key reactions include:
| Nucleophile | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | Ethanol, 60–80°C | 3-Aminobenzoyl derivative | 65–78% | |
| Thiols | DMF, K₂CO₃, 50°C | 3-Mercaptobenzoyl analog | 55–62% | |
| Alkoxides | NaH, THF, reflux | 3-Alkoxy-substituted product | 70% |
The nitro group’s electron-withdrawing nature enhances electrophilicity, enabling these substitutions. Regioselectivity is governed by steric effects from the adjacent methyl groups.
Reduction of Nitro to Amine
Catalytic hydrogenation or chemical reduction transforms the nitro group into a primary amine:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 3-Aminobenzoyl derivative | Intermediate for acylations |
| SnCl₂/HCl | Reflux, 2h | Same as above | Used in antitumor drug synthesis |
The resulting amine undergoes subsequent acylation or alkylation to generate bioactive derivatives .
Cycloaddition Reactions
The dithiolo[3,4-c]quinoline core participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | Improved solubility in polar solvents |
| Tetracyanoethylene | DCM, RT | Electron-deficient adduct | Stabilized via S···N interactions |
Reactivity is enhanced by the electron-deficient nature of the dithiolo ring.
Ring-Opening Reactions
The dithiolo ring undergoes cleavage under acidic or basic conditions:
| Conditions | Product | Key Features |
|---|---|---|
| H₂SO₄ (conc.), 0°C | Disulfide-linked quinoline | Reversible oxidation state |
| NaOH/EtOH, reflux | Thiol-quinoline conjugate | Used in polymer synthesis |
These reactions are critical for modifying the compound’s redox-active properties.
Functionalization via Thiocarbonyl Group
The C=S group reacts with nucleophiles and electrophiles:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | S-Methyl derivative | 85% |
| Condensation | Hydrazine hydrate | Hydrazone analog | 72% |
Alkylation at sulfur increases lipophilicity, enhancing membrane permeability in biological assays .
Metal Coordination Chemistry
The sulfur-rich structure forms complexes with transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(I)Cl | MeCN, RT | Tetrahedral Cu-S₄ cluster | Catalytic oxidation studies |
| Fe(III)Cl₃ | Ethanol, 60°C | Octahedral Fe center | Magnetic materials research |
Coordination occurs preferentially at the dithiolo sulfur atoms.
Photochemical Reactivity
UV irradiation induces intramolecular rearrangements:
| Wavelength | Solvent | Product | Notes |
|---|---|---|---|
| 365 nm | Acetonitrile | Ring-contracted thiopyran derivative | Quantum yield = 0.32 |
| 254 nm | Benzene | Nitro-to-nitrito isomer | Reversible at 25°C |
Photoreactions are exploited in developing light-responsive drug delivery systems.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Rate (rel.) | Selectivity |
|---|---|---|---|
| 4,4,7-Trimethyl analog | Nitro reduction | 1.0× | Moderate |
| 5-(2-Bromobenzoyl) derivative | Suzuki coupling | 2.3× | High |
| Target compound | Diels-Alder | 1.8× | Excellent |
The 3-nitrobenzoyl group enhances electrophilicity compared to halogenated analogs.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and chemical properties of dithioloquinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Mechanistic Insights
- Kinase Inhibition : The target compound’s 3-nitrobenzoyl group likely interacts with ATP-binding pockets in kinases via π-π stacking and hydrogen bonding, similar to sorafenib analogs . In contrast, fluorine or chlorine substituents (e.g., ) rely on halogen bonding for selectivity .
- DNA Interaction: Quinoline’s planar structure enables intercalation, but bulkier substituents (e.g., ethylbutanoyl in ) may hinder this mechanism .
- Metalloprotein Inhibition : The dithiolo ring’s sulfur atoms coordinate with metal ions (e.g., Zn²⁺ in metalloenzymes), a feature shared across analogs .
Q & A
Q. What are the established synthetic pathways for synthesizing 4,4,8-trimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione and its derivatives?
The synthesis typically involves constructing the tricyclic 1,2-dithiolo[3,4-c]quinoline-1-thione core, followed by functionalization. A hybrid approach combines linear binding or condensation with heterocyclic fragments (e.g., nitrobenzoyl groups). Key steps include:
- Cyclization of precursor quinoline derivatives with sulfur sources.
- Introduction of substituents (e.g., 3-nitrobenzoyl) via acylating agents.
- Purification via column chromatography and recrystallization.
PASS Online software is used to predict biological activity and prioritize derivatives for synthesis .
Q. What analytical techniques are recommended for structural characterization of this compound?
Routine characterization includes:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation and intermolecular interactions.
- HPLC for purity assessment (>95% purity is standard for biological assays) .
Advanced Research Questions
Q. How can researchers design kinase inhibition assays to evaluate this compound’s efficacy?
Methodology includes:
- In vitro kinase assays : Use ELISA-based protocols with recombinant human kinases (e.g., JAK3, NPM1-ALK).
- Dose-response curves : Test concentrations ranging from 0.1–10 µM, with sorafenib as a reference inhibitor.
- IC₅₀ determination : Fit data using nonlinear regression (e.g., GraphPad Prism).
Example results from similar derivatives:
| Compound | JAK3 IC₅₀ (µM) | NPM1-ALK IC₅₀ (µM) | cRAF IC₅₀ (µM) |
|---|---|---|---|
| 2a | 0.36 | 0.54 | - |
| 2b | 0.38 | 0.25 | - |
| Sorafenib | 0.78 | 0.43 | 1.95 |
Q. How should researchers address contradictions in biological activity data across assays?
- Replicate experiments : Perform triplicate runs to assess variability.
- Validate assay conditions : Check buffer pH, ATP concentrations, and temperature sensitivity.
- Cross-validate with orthogonal methods : Compare ELISA results with fluorescence polarization or Western blotting.
- Statistical analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) .
Q. What strategies optimize the compound’s kinase inhibitory activity through structure-activity relationship (SAR) studies?
- Substituent modification : Replace the 3-nitrobenzoyl group with electron-withdrawing (e.g., cyano) or bulky groups to enhance target binding.
- Heterocycle fusion : Explore annulation with triazoles or pyrimidines to improve solubility and selectivity.
- In silico docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinase ATP pockets .
Q. How can computational modeling guide the prioritization of derivatives for synthesis?
- PASS Online : Predict pleiotropic activity (e.g., chemoprotective, antitumor) and rank derivatives.
- ADMET profiling : Use SwissADME or pkCSM to assess permeability, metabolic stability, and toxicity.
- Molecular dynamics simulations : Evaluate binding stability over 100 ns trajectories (e.g., GROMACS) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
